![molecular formula C8H18O4 B14150126 2-[4-(2-Hydroxyethoxy)butoxy]ethanol CAS No. 61886-16-6](/img/structure/B14150126.png)
2-[4-(2-Hydroxyethoxy)butoxy]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is an organic compound with the molecular formula C8H18O4 . It is a colorless liquid that is often used as a solvent in various industrial applications. The compound is known for its ability to dissolve both polar and non-polar substances, making it a versatile solvent in chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol typically involves the reaction of butylene oxide with ethylene glycol . The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
C4H8O+C2H6O2→C8H18O4
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, helps in obtaining the desired compound with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(2-Hydroxyethoxy)butoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-Hydroxyethoxy)butoxy]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a medium for cell culture.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of paints, coatings, and cleaning agents due to its excellent solvent properties
Wirkmechanismus
The mechanism of action of 2-[4-(2-Hydroxyethoxy)butoxy]ethanol primarily involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The hydroxyl groups in the compound facilitate these interactions, allowing it to dissolve a wide range of substances. This property makes it an effective solvent in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Butoxyethoxy)ethanol: Similar in structure but with different alkyl chain lengths.
2-(2-Ethoxyethoxy)ethanol: Another glycol ether with different solubility properties.
2-(2-Chloroethoxy)ethanol: Contains a chlorine atom, making it more reactive in certain chemical reactions.
Uniqueness
2-[4-(2-Hydroxyethoxy)butoxy]ethanol is unique due to its specific molecular structure, which provides a balance between hydrophilic and hydrophobic properties. This balance allows it to act as a versatile solvent in various applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
61886-16-6 |
|---|---|
Molekularformel |
C8H18O4 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-[4-(2-hydroxyethoxy)butoxy]ethanol |
InChI |
InChI=1S/C8H18O4/c9-3-7-11-5-1-2-6-12-8-4-10/h9-10H,1-8H2 |
InChI-Schlüssel |
FLJXWORIHUVFMB-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCOCCO)COCCO |
Verwandte CAS-Nummern |
61886-16-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


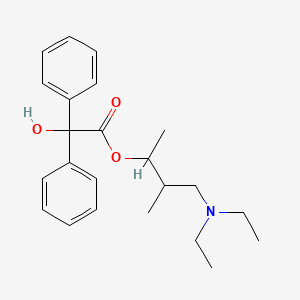
![Ethyl (2E)-3-{2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}prop-2-enoate](/img/structure/B14150044.png)

![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
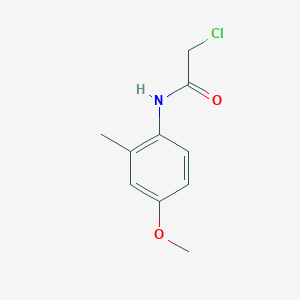
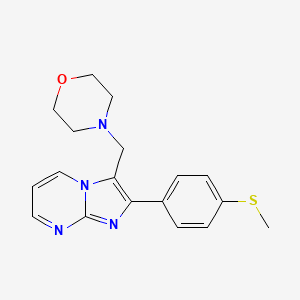

![(3S)-N-[(1S)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B14150088.png)
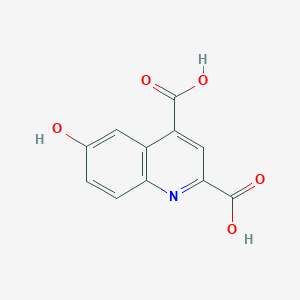
![N-[(trifluoromethyl)sulfonyl]glycine](/img/structure/B14150093.png)
![N-[4-(diethylamino)phenyl]-4-methoxy-1H-indole-2-carboxamide](/img/structure/B14150096.png)
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
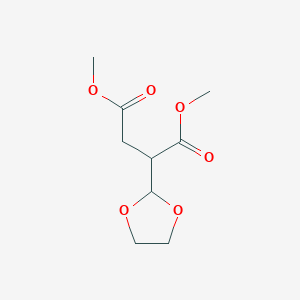
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
